molecular formula C22H24N4O2 B2637579 (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide CAS No. 898920-70-2

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide

Cat. No.: B2637579
CAS No.: 898920-70-2
M. Wt: 376.46
InChI Key: PCWUDLNTKOFSAD-HTXNQAPBSA-N
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Description

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a benzylpiperazine moiety, a cyano group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide typically involves the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of an appropriate acrylamide precursor with a cyano group donor under basic conditions.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution of a benzyl halide with piperazine.

    Attachment of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-chlorophenyl)acrylamide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    (E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-fluorophenyl)acrylamide: Similar structure but with a fluorophenyl group.

Uniqueness

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide is unique due to the presence of the methoxy group, which can influence its electronic properties, solubility, and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-3-(4-benzylpiperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-21-9-7-20(8-10-21)24-22(27)19(15-23)17-26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,17H,11-14,16H2,1H3,(H,24,27)/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWUDLNTKOFSAD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)CC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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